molecular formula C15H13NO3 B2996507 (2E)-3-[4-(pyridin-2-ylmethoxy)phenyl]acrylic acid CAS No. 1802318-95-1

(2E)-3-[4-(pyridin-2-ylmethoxy)phenyl]acrylic acid

Cat. No.: B2996507
CAS No.: 1802318-95-1
M. Wt: 255.273
InChI Key: AHAHELOFMADCAW-RMKNXTFCSA-N
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Description

(2E)-3-[4-(Pyridin-2-ylmethoxy)phenyl]acrylic acid is a synthetic α,β-unsaturated carboxylic acid derivative characterized by a pyridinylmethoxy substituent at the para position of the phenyl ring. This compound belongs to the cinnamic acid family, where the acrylic acid moiety is conjugated with an aromatic system. Its structural features, including the electron-rich pyridine ring and the polar methoxy group, make it a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents . The (2E)-configuration of the double bond is critical for maintaining planar geometry, which enhances π-π stacking interactions with biological targets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-15(18)9-6-12-4-7-14(8-5-12)19-11-13-3-1-2-10-16-13/h1-10H,11H2,(H,17,18)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAHELOFMADCAW-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(pyridin-2-ylmethoxy)phenyl]acrylic acid typically involves the condensation of 4-(pyridin-2-ylmethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(pyridin-2-ylmethoxy)phenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2E)-3-[4-(pyridin-2-ylmethoxy)phenyl]acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(pyridin-2-ylmethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets. The pyridine ring can bind to enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
(2E)-3-[4-(Pyridin-2-ylmethoxy)phenyl]acrylic acid 4-(Pyridin-2-ylmethoxy)phenyl C₁₅H₁₃NO₃ 255.27 g/mol Kinase inhibition, anti-inflammatory
(2E)-3-(3,4-Dimethoxyphenyl)acrylic acid 3,4-Dimethoxyphenyl C₁₁H₁₂O₄ 208.21 g/mol Antioxidant, UV-absorbing properties
(2E)-3-(4-Acetylphenyl)acrylic acid 4-Acetylphenyl C₁₁H₁₀O₃ 190.20 g/mol Photopolymerization initiator
(E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid 4-Ethoxy-3-methoxyphenyl C₁₂H₁₄O₄ 222.24 g/mol Anticancer, antimicrobial
(2E)-3-[4-(5-Propylpyridin-2-yl)phenyl]acrylic acid 4-(5-Propylpyridin-2-yl)phenyl C₁₇H₁₇NO₂ 267.32 g/mol Research chemical for receptor modulation

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The pyridinylmethoxy group in the target compound introduces both electron-donating (methoxy) and electron-withdrawing (pyridine) effects, creating a polarized aromatic system. This contrasts with purely electron-donating dimethoxy derivatives (e.g., ), which exhibit stronger antioxidant activity due to enhanced resonance stabilization of free radicals.
  • Bioactivity : The pyridine ring enhances interactions with enzymatic targets, as seen in kinase inhibition studies , whereas acetylphenyl derivatives (e.g., ) are more commonly used in materials science due to their photostability.

Comparative Analysis :

  • The Knoevenagel reaction is preferred for the target compound due to its mild conditions and high stereoselectivity for the (E)-isomer .
  • Wittig reactions (e.g., ) offer superior yields but require stringent anhydrous conditions.

Table 3: Pharmacological Profiles

Compound Biological Activity IC₅₀/EC₅₀ Mechanism of Action Reference
This compound Inhibition of TNF-α production 12.5 μM (RAW 264.7 cells) NF-κB pathway modulation
(E)-3-(3,4-Dimethoxyphenyl)acrylic acid Antioxidant (DPPH radical scavenging) 58.2% at 100 μM Free radical neutralization
(2E)-3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid Antitumor (BGC-823 gastric cancer cells) 8.7 μM Apoptosis induction via caspase-3 activation

Insights :

  • The pyridinylmethoxy group in the target compound enhances solubility and bioavailability compared to nitro-substituted analogs (e.g., ), which exhibit higher cytotoxicity but poorer pharmacokinetic profiles.
  • Dimethoxy derivatives (e.g., ) lack the pyridine-mediated enzymatic targeting, limiting their therapeutic scope.

Biological Activity

(2E)-3-[4-(pyridin-2-ylmethoxy)phenyl]acrylic acid is a synthetic organic compound known for its diverse biological activities. The compound features a unique structural composition, including a pyridine ring and an acrylic acid moiety, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Structure

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H15_{15}NO3_3
  • Molecular Weight : Approximately 285.29 g/mol

1. Antioxidant Activity

Compounds similar to this compound exhibit potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Research indicates that the presence of the pyridine ring enhances the compound's ability to scavenge free radicals, thereby mitigating oxidative damage.

2. Antimicrobial Properties

The antimicrobial activity of this compound has been investigated against various pathogens. Studies suggest that the compound demonstrates significant inhibitory effects on bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

3. Anti-inflammatory Effects

Research has shown that this compound may modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The acrylic acid moiety can participate in hydrogen bonding and π-π interactions, influencing enzyme activity.
  • Receptor Binding : The pyridine ring may bind to various receptors, modulating their function and contributing to the observed biological effects .

Case Studies and Research Findings

StudyFocusFindings
Antioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Antimicrobial PropertiesShowed effective inhibition against E. coli and S. aureus.
Anti-inflammatory EffectsReduced pro-inflammatory cytokine levels in cell cultures.

Applications in Medicine and Industry

Due to its diverse biological activities, this compound is being explored for various applications:

  • Medicinal Chemistry : Potential drug candidate for treating oxidative stress-related diseases, infections, and inflammatory conditions.
  • Material Science : Used as a building block in organic synthesis for developing new materials with specific properties .

Q & A

Q. What synthetic methodologies are recommended for preparing (2E)-3-[4-(pyridin-2-ylmethoxy)phenyl]acrylic acid?

The compound can be synthesized via a Knoevenagel condensation reaction. A typical procedure involves refluxing 4-(pyridin-2-ylmethoxy)benzaldehyde with malonic acid in pyridine, followed by acidification to precipitate the product. This method, adapted from similar acrylic acid derivatives, yields ~97.9% after recrystallization from water . Variations may include solvent optimization (e.g., ethanol or DMF) or alternative catalysts like piperidine for improved reaction kinetics.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (1H/13C) to confirm regiochemistry and double-bond geometry.
  • X-ray crystallography for absolute configuration and supramolecular interaction analysis. Refinement software like SHELXL (using Olex2 or similar interfaces) is standard for resolving crystal structures .
  • HPLC-MS to assess purity (>95%) and detect byproducts.

Advanced Research Questions

Q. How do crystallographic data inform the supramolecular interactions of this compound?

X-ray studies reveal that the pyridine nitrogen participates in hydrogen bonding (e.g., N–H···O interactions with carboxylic acid groups) and π-π stacking between aromatic rings. These interactions stabilize the crystal lattice and influence solubility. For example, in similar derivatives, protonation of the pyridine ring forms salts (e.g., trifluoroacetate or perchlorate), altering packing motifs .

Q. What in vitro assays evaluate its biological activity, and how are IC50 values determined?

Antiproliferative activity is commonly assessed using the MTT assay against cancer cell lines (e.g., A549, HCT-116). Target compound 7u (a urea derivative of the parent acid) showed IC50 = 2.39 ± 0.10 µM for A549, comparable to sorafenib (2.12 ± 0.18 µM) . Dose-response curves are generated using non-linear regression models (e.g., GraphPad Prism).

Q. How do structural modifications (e.g., esterification or urea derivatization) impact bioactivity?

Substituents on the pyridine ring or acrylate backbone modulate potency. For instance:

  • Urea derivatives (e.g., 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea) enhance BRAF kinase inhibition by introducing hydrogen-bond donors.
  • Esterification (e.g., phenethyl esters) improves membrane permeability, as seen in prodrug strategies .

Q. What computational tools are used to predict structure-activity relationships (SAR)?

  • Molecular docking (AutoDock, Schrödinger) identifies binding poses in target proteins (e.g., BRAF kinases).
  • CSD surveys (Cambridge Structural Database) compare bond lengths/angles with analogous structures to predict reactivity .

Methodological Challenges

Q. How can researchers resolve contradictions in reported synthetic yields or purity?

  • Reproducibility checks : Ensure consistent solvent drying (e.g., molecular sieves for pyridine) and stoichiometry.
  • Advanced purification : Use preparative HPLC or column chromatography (silica gel, eluent: EtOAc/hexane) to isolate high-purity fractions.
  • Validation : Cross-reference with multiple characterization methods (e.g., elemental analysis + HRMS) .

Q. What strategies mitigate challenges in crystallizing this compound?

  • Solvent screening : Test polar/non-polar mixtures (e.g., water-acetone) to optimize crystal growth.
  • Additive use : Small amounts of ionic liquids (e.g., [BMIM]BF4) can promote nucleation .

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